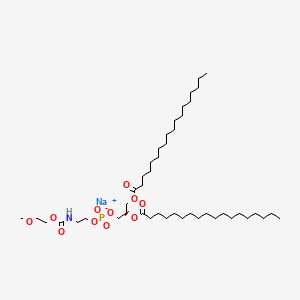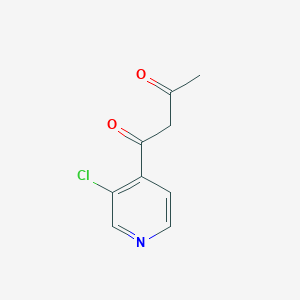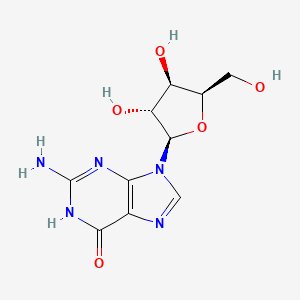
9-(beta-D-Xylofuranosyl)guanine
Übersicht
Beschreibung
9-(beta-D-Xylofuranosyl)guanine is a guanosine analog . Some guanosine analogs have immunostimulatory activity. In some animal models, they also induce type I interferons, producing antiviral effects . The functional activity of guanosine analogs is dependent on the activation of Toll-like receptor 7 (TLR7) .
Synthesis Analysis
The beta anomers were prepared by glycosylation of purine and pyrimidine aglycons with peracylated 1-O-acetyl-alpha-D-xylofuranoses, followed by removal of the blocking groups . The alpha anomers were obtained by a multistep synthesis with use of 2-amino- or 2-mercapto-alpha-D-xylofuran .Molecular Structure Analysis
The molecular formula of 9-(beta-D-Xylofuranosyl)guanine is C10H13N5O5 . The molecular weight is 283.24 . The SMILES representation is OC[C@@H]1C@HC@@HC@HNC3=O)=C3N=C2)O1 .Chemical Reactions Analysis
The xylofuranosyl nucleosides were tested for their activity against a variety of RNA and DNA viruses and for inhibition of cell growth and macromolecule synthesis . Three compounds, 9-(beta-D-xylofuranosyl)adenine, 9-(beta-D-xylofuranosyl)guanine, and 1-(beta-D-xylofuranosyl)cytosine, showed marked biological activity .Physical And Chemical Properties Analysis
The molecular formula of 9-(beta-D-Xylofuranosyl)guanine is C10H13N5O5 . The molecular weight is 283.24 . The SMILES representation is OC[C@@H]1C@HC@@HC@HNC3=O)=C3N=C2)O1 .Wissenschaftliche Forschungsanwendungen
Antiviral Properties
9-(beta-D-Xylofuranosyl)guanine (xylo-G) and its derivatives have been studied for their antiviral properties. Research demonstrates that xylo-G and its forms like xylo-GMP (5'-monophosphate) and c-xylo-GMP (cyclic 3',5'-monophosphate) exhibit moderate activity against DNA viruses. For instance, c-xylo-GMP showed superior activity as a treatment for herpes virus-induced encephalitis in mice compared to other compounds in this group (Revankar et al., 1976).
Biological Activity
The alpha- and beta-D-xylofuranosyl analogues of naturally occurring nucleosides, including 9-(beta-D-xylofuranosyl)guanine, have been synthesized and examined for their biological activities. These studies have focused on evaluating their antiviral, antimetabolic, and cytostatic properties, highlighting the potential of these compounds in various therapeutic applications (Gosselin et al., 1986).
Kinetic Inhibition of RNA Polymerase
9-(beta-D-Xylofuranosyl)guanine derivatives have been investigated for their ability to inhibit RNA polymerase. Specifically, studies have shown that derivatives like 3'-azido, x-dATP and 3'-azido, x-dGTP are linear mixed inhibitors of the DNA-dependent RNA polymerase in Escherichia coli. These findings are significant for understanding the molecular interactions and potential therapeutic applications of these compounds (Panka & Dennis, 1984).
Redox Potential Modification
Research into modifying the redox potential of guanine has found that substituting various elements and compounds at the 9-position of guanine, including 9-(beta-D-Xylofuranosyl)guanine, can significantly alter its redox properties. This has implications for the development of guanine-based biosensors and other scientific and technological applications (Pakiari et al., 2015).
Stereoselective Synthesis
Stereoselective synthesis of 9-(beta-D-xylofuranosyl)guanine is an area of interest, as it enables the production of specific isomers of this compound, which can have distinct biological activities. This process involves the synthesis of key intermediates and the use of environmentally friendly catalysts (Yu et al., 2005).
Wirkmechanismus
Zukünftige Richtungen
The xylofuranosyl nucleosides were tested for their activity against a variety of RNA and DNA viruses and for inhibition of cell growth and macromolecule synthesis . Three compounds, 9-(beta-D-xylofuranosyl)adenine, 9-(beta-D-xylofuranosyl)guanine, and 1-(beta-D-xylofuranosyl)cytosine, showed marked biological activity . This suggests potential future directions in the study of these compounds for their antiviral and antimetabolic properties.
Eigenschaften
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5+,6-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBQMYGNKIUIF-FTWQFJAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(beta-D-Xylofuranosyl)guanine | |
CAS RN |
27462-39-1 | |
| Record name | Guanine, 9-(beta-D-xylofuranosyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027462391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




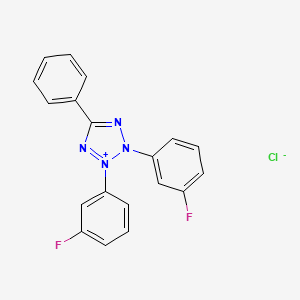

![Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc](/img/structure/B3028609.png)


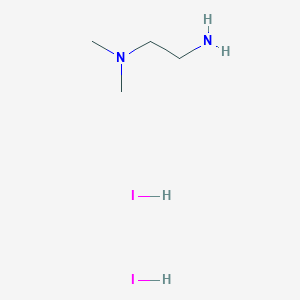

![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)](/img/structure/B3028622.png)


